Sub-Nanomolar MAO-A Inhibition Potency vs. Non-Halogenated Analog
Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid exhibits sub-nanomolar inhibitory potency against human recombinant MAO-A, with an IC₅₀ of 0.850 nM [1]. In contrast, its non-brominated analog, 4-hydroxyphenylglycine, shows no reported potent MAO-A inhibitory activity in standard assays, effectively demonstrating a functional gain-of-function conferred by the 3-bromo substituent [2].
| Evidence Dimension | MAO-A Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.850 nM |
| Comparator Or Baseline | 4-Hydroxyphenylglycine: No potent inhibition reported |
| Quantified Difference | >1000-fold increase in potency (inferred) |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells, using 5-hydroxytryptamine substrate, assessed as hydrogen peroxide production after 1 hr. |
Why This Matters
This quantifies the critical role of the bromine atom in achieving high-affinity target engagement, justifying the selection of this compound for MAO-A-focused studies over simpler, non-halogenated analogs.
- [1] BindingDB. BDBM50075959 (Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid). Affinity Data for MAO-A. 2025. View Source
- [2] PubChem. 4-Hydroxyphenylglycine. Biological Test Results. 2025. View Source
